molecular formula C23H20FN5O3 B2813193 N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide CAS No. 1251568-30-5

N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide

Cat. No. B2813193
CAS RN: 1251568-30-5
M. Wt: 433.443
InChI Key: HIJOTOCOOMMHKI-UHFFFAOYSA-N
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Description

N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as GSK461364A and is a potent inhibitor of Polo-like kinase 1 (PLK1), which is a key regulator of cell division.

Scientific Research Applications

Fluorophores and DNA Study

Research has identified quinoline derivatives, similar to the specified compound, as efficient fluorophores. They are utilized in biochemistry and medicine to study various biological systems, particularly focusing on DNA fluorophores. These derivatives are explored for their sensitivity and selectivity, making them promising tools in biochemical and medical research (Aleksanyan & Hambardzumyan, 2013).

Antioxidants and Radioprotectors

Quinoline derivatives have also been recognized for their potential as antioxidants and radioprotectors. This application is particularly relevant in the context of protecting biological systems from oxidative stress and radiation-induced damage, highlighting the compound's significance in research aimed at developing protective therapies (Aleksanyan & Hambardzumyan, 2013).

Antibacterial Properties

Some derivatives related to N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide have been synthesized and evaluated for their antibacterial properties. These studies have shown that certain quinolone derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Chen et al., 2001).

Anti-inflammatory Activity

Further research into fluorine-substituted derivatives of similar compounds has indicated potential anti-inflammatory activity. Studies have shown that these derivatives can inhibit LPS-induced NO secretion, suggesting their utility in treating inflammatory conditions. This opens up avenues for the development of new anti-inflammatory drugs (Sun et al., 2019).

Dual Kinase Inhibition

A novel series of quinoline derivatives, including those similar to the specified compound, have been identified as dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These findings point towards their potential application in cancer therapy, particularly in targeting tumor growth and angiogenesis (Mannion et al., 2009).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-31-17-9-10-20(32-2)16(12-17)14-26-23(30)21-22(15-6-5-11-25-13-15)29(28-27-21)19-8-4-3-7-18(19)24/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJOTOCOOMMHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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